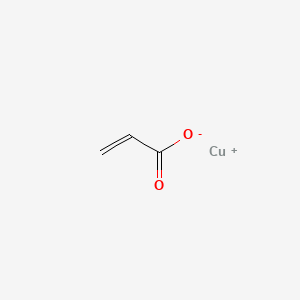
Copper(1+) acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper(1+) acrylate is an organometallic compound that combines copper in its +1 oxidation state with the acrylate anion
准备方法
Synthetic Routes and Reaction Conditions: Copper(1+) acrylate can be synthesized through various methods. One common approach involves the reaction of copper(I) oxide with acrylic acid under controlled conditions. The reaction typically proceeds as follows:
Cu2O+2CH2=CHCOOH→2Cu(CH2=CHCOO)+H2O
This reaction is usually carried out in an inert atmosphere to prevent the oxidation of copper(I) to copper(II).
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and stabilization of the compound to ensure its suitability for various applications.
化学反应分析
Types of Reactions: Copper(1+) acrylate undergoes several types of chemical reactions, including:
Oxidation: Copper(1+) can be oxidized to copper(II) in the presence of oxidizing agents.
Reduction: Copper(1+) can be reduced to metallic copper under reducing conditions.
Substitution: The acrylate ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are often used.
Substitution: Ligand exchange reactions can be facilitated by using ligands such as phosphines or amines.
Major Products:
Oxidation: Copper(II) acrylate or copper(II) oxide.
Reduction: Metallic copper.
Substitution: Various copper complexes depending on the substituting ligand.
科学研究应用
Copper(1+) acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions and organic transformations.
Biology: this compound is explored for its antimicrobial properties and potential use in biocidal coatings.
Medicine: Research is ongoing into its potential as an antimicrobial agent in medical devices and wound dressings.
Industry: It is used in the production of conductive inks and coatings due to its electrical properties.
作用机制
The mechanism by which copper(1+) acrylate exerts its effects is primarily through the release of copper ions. These ions can interact with various molecular targets, including enzymes and cellular membranes, leading to antimicrobial activity. The pathways involved often include the generation of reactive oxygen species and disruption of cellular processes.
相似化合物的比较
Copper(II) acrylate: Similar in structure but with copper in the +2 oxidation state.
Copper(II) oxide: A common copper compound with different properties and applications.
Copper nanoparticles: Used in similar applications but with distinct physical and chemical properties.
Uniqueness: Copper(1+) acrylate is unique due to its specific oxidation state and the presence of the acrylate ligand, which imparts distinct reactivity and properties compared to other copper compounds
属性
CAS 编号 |
41380-06-7 |
|---|---|
分子式 |
C3H3CuO2 |
分子量 |
134.60 g/mol |
IUPAC 名称 |
copper(1+);prop-2-enoate |
InChI |
InChI=1S/C3H4O2.Cu/c1-2-3(4)5;/h2H,1H2,(H,4,5);/q;+1/p-1 |
InChI 键 |
HEAHPHJFYAQWNS-UHFFFAOYSA-M |
规范 SMILES |
C=CC(=O)[O-].[Cu+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(1H-Indole-3-yl)-5-chloropyrimidine-2-yl]-2-methoxy-4-(4-acetylpiperazino)aniline](/img/structure/B12643162.png)
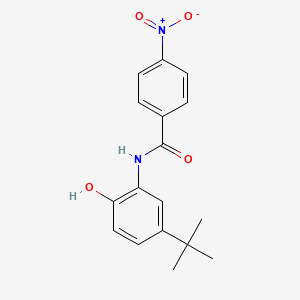
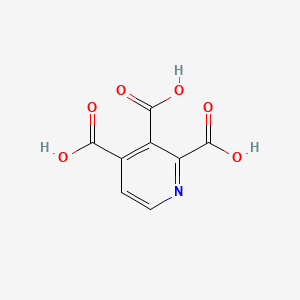
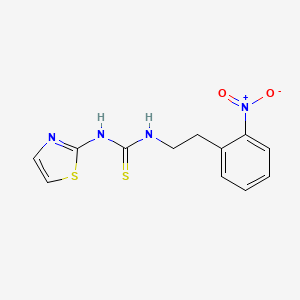
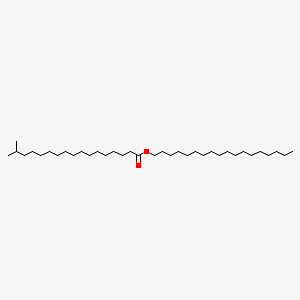

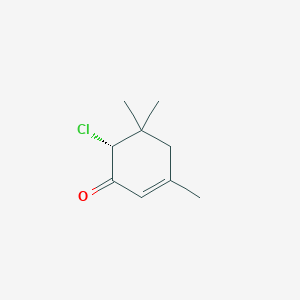
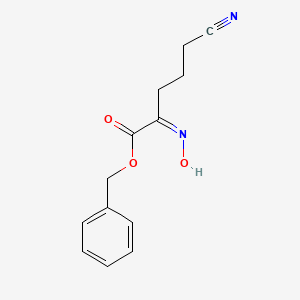

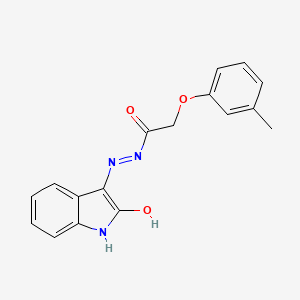

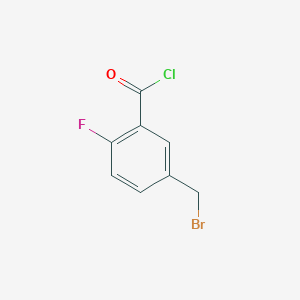
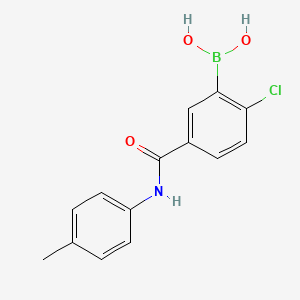
![{[9-(2-Bromobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B12643233.png)
